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Compound of Interest

Compound Name: FR-190809

Cat. No.: B1674016

An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:

FR-190809 is a potent, orally efficacious, and non-adrenotoxic inhibitor of Acyl-CoA:cholesterol
O-acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1] By catalyzing
the esterification of free cholesterol into cholesteryl esters for storage or transport, ACAT plays
a crucial role in the development of atherosclerosis. Specifically, ACAT1 in macrophages
contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. This guide
provides a comprehensive overview of the discovery, synthesis, and biological evaluation of
FR-190809, tailored for researchers and professionals in the field of drug development.

Core Data Summary

The biological activity of FR-190809 was evaluated through a series of in vitro and in vivo
studies. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Biological Activity of FR-190809

Assay Target/Cell Line IC50 (nM)
ACAT Inhibition Rabbit Intestinal Microsomes 45[1]
) o Mouse Peritoneal
Foam Cell Formation Inhibition 215[1]
Macrophages
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Table 2: In Vivo Hypocholesterolemic Activity of FR-190809 in Cholesterol-Fed Rats

Administration ] % Reduction in
Vehicle Dose

Route Plasma Cholesterol

Dietary Admixture - 0.003% 48

Oral Gavage PEG400 1 mg/kg 45

Synthetic Chemistry

The synthesis of FR-190809, a member of the N-alkyl-N-[(fluorophenoxy)benzyl]-N'-arylurea
series, is achieved through a multi-step process as described by Tanaka et al. (1998). A
representative synthetic scheme is outlined below.
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Synthesis of FR-190809

4-(4-Fluorophenoxy)benzylamine 2,4-Bis(methylsulfonyl)-6-methyl-3-pyridinyl isocyanate

+ Cycloheptanone, NaBH(OAc)3

N-Cycloheptyl-N-[4-(4-fluorophenoxy)benzyllamine

+ D, Toluene, rt

FR-190809

Click to download full resolution via product page
A simplified synthetic pathway for FR-190809.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro ACAT Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACAT in a cell-free

system.

Materials:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1674016?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Rabbit intestinal microsomes (enzyme source)
¢ [1-14C]Oleoyl-CoA (substrate)

e Cholesterol

e Bovine serum albumin (BSA)

e Test compound (FR-190809)

« Scintillation fluid

Procedure:

o Prepare a reaction mixture containing rabbit intestinal microsomes, cholesterol, and BSA in a
suitable buffer.

e Add the test compound (FR-190809) at various concentrations.

« Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA.

¢ Incubate the mixture at 37°C for a specified time.

o Stop the reaction by adding a quenching solution.

o Extract the lipids from the reaction mixture.

o Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
e Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.

o Calculate the percentage of inhibition at each concentration of the test compound and
determine the IC50 value.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1674016?utm_src=pdf-body
https://www.benchchem.com/product/b1674016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ACAT Inhibition Assay Workflow

Add FR-190809 Add [14C]Oleoyl-CoA TLC Separation Calculate IC50
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Workflow for the in vitro ACAT inhibition assay.

Macrophage Cholesteryl Ester Accumulation (Foam Cell
Formation) Assay

This cell-based assay evaluates the ability of a compound to prevent the accumulation of
cholesteryl esters within macrophages, a key process in foam cell formation.

Materials:

Mouse peritoneal macrophages

Acetylated low-density lipoprotein (AcLDL)

[1-14C]Oleic acid

Test compound (FR-190809)

Cell culture medium and reagents
Procedure:
o Harvest peritoneal macrophages from mice and culture them in appropriate plates.

e Pre-incubate the macrophages with the test compound (FR-190809) at various
concentrations.

e Add AcLDL and [1-14C]oleic acid to the culture medium to induce cholesteryl ester
accumulation.
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 Incubate the cells for a specified period (e.g., 18 hours).
e Wash the cells to remove excess reagents.

o Lyse the cells and extract the lipids.

o Separate the cholesteryl esters by TLC.

e Quantify the amount of radioactive cholesteryl ester.

» Determine the concentration of the test compound that inhibits cholesteryl ester
accumulation by 50% (1C50).

In Vivo Hypocholesterolemic Activity in Cholesterol-Fed
Rats

This animal study assesses the efficacy of the test compound in lowering plasma cholesterol
levels in a diet-induced hypercholesterolemia model.

Materials:

Male Sprague-Dawley rats

High-cholesterol diet (containing cholic acid and cholesterol)

Test compound (FR-190809)

Vehicle (e.g., PEG400 for oral gavage)
Procedure:

e Acclimatize the rats and then feed them a high-cholesterol diet for a specified period to
induce hypercholesterolemia.

» Divide the rats into control and treatment groups.

o Administer the test compound (FR-190809) to the treatment group, either mixed in the diet or
by oral gavage. The control group receives the vehicle.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1674016?utm_src=pdf-body
https://www.benchchem.com/product/b1674016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Continue the high-cholesterol diet and treatment for a defined duration (e.g., 7 days).

At the end of the treatment period, collect blood samples from the rats.

Measure the plasma total cholesterol levels using a standard enzymatic assay.

Calculate the percentage reduction in plasma cholesterol in the treated group compared to

the control group.

Mechanism of Action: ACAT Signaling Pathway

ACAT plays a pivotal role in the pathogenesis of atherosclerosis. Within macrophages, the
uptake of modified lipoproteins, such as oxidized LDL (oxLDL), leads to an accumulation of free
cholesterol in the endoplasmic reticulum (ER). This excess free cholesterol activates ACAT1,
which then esterifies the free cholesterol into cholesteryl esters. These cholesteryl esters are
stored in lipid droplets, leading to the transformation of macrophages into foam cells. Foam cell
accumulation in the arterial wall is a critical step in the development and progression of
atherosclerotic plaques. By inhibiting ACAT1, FR-190809 prevents the esterification of
cholesterol, thereby reducing the formation of foam cells and potentially mitigating the
progression of atherosclerosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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